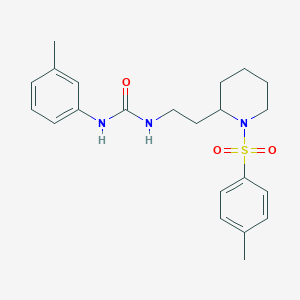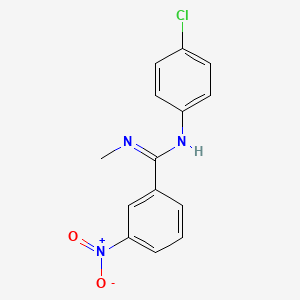![molecular formula C21H25N5O5S2 B2457384 2-[5,7-DIOXO-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-4-YL]-N-(4-METHANESULFONYLPHENYL)ACETAMIDE CAS No. 1115899-14-3](/img/structure/B2457384.png)
2-[5,7-DIOXO-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-4-YL]-N-(4-METHANESULFONYLPHENYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5,7-DIOXO-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-4-YL]-N-(4-METHANESULFONYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,2-c]pyridine core, which is known for its biological activity and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,7-DIOXO-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-4-YL]-N-(4-METHANESULFONYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the pyrrolo[3,2-c]pyridine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Thioether Formation:
Amide Formation: The final step involves the coupling of the pyrrolo[3,2-c]pyridine derivative with 2-methoxyphenylacetic acid to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5,7-DIOXO-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-4-YL]-N-(4-METHANESULFONYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: The compound’s potential therapeutic properties can be explored for drug development.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[5,7-DIOXO-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-4-YL]-N-(4-METHANESULFONYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolo[3,2-c]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Imidazole Containing Compounds: These compounds also feature a heterocyclic core and have shown therapeutic potential.
Uniqueness
2-[5,7-DIOXO-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-4-YL]-N-(4-METHANESULFONYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and the presence of the pyrrolo[3,2-c]pyridine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S2/c1-3-10-25-19(28)17-18(23-20(32-17)24-11-4-5-12-24)26(21(25)29)13-16(27)22-14-6-8-15(9-7-14)33(2,30)31/h6-9H,3-5,10-13H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKRWWZOUBPZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457302.png)

![2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2457304.png)




![4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2457316.png)


![(3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2457319.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2457320.png)


